(3,3-Difluorocyclobutyl)methanamine
Overview
Description
(3,3-Difluorocyclobutyl)methanamine is a chemical compound with the molecular formula C5H9F2N . It has a molecular weight of 121.13 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI representation of this compound is InChI=1S/C5H9F2N/c6-5(7)1-4(2-5)3-8/h4H,1-3,8H2
. The canonical SMILES representation is C1C(CC1(F)F)CN
.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 121.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 1 . The exact mass is 121.07030562 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 8 .
Scientific Research Applications
Catalysis and Synthesis
- Research indicates the use of related methanamine compounds in catalysis, such as in transfer hydrogenation reactions. (Şemistan Karabuğa et al., 2015).
- Methanamines like (3,3-Difluorocyclobutyl)methanamine have been involved in the synthesis of complex organic molecules, for example, the efficient preparation of highly enantiomerically enriched α-aryl indolyl-methanamines. (Hong-yu Yang et al., 2010).
Photocytotoxicity and Imaging
- Certain methanamine derivatives have been studied for their potential in photocytotoxicity and cellular imaging, especially in the context of cancer research. (Uttara Basu et al., 2014).
Anticancer Activity
- Methanamine-based complexes, including those with similar structures to this compound, have shown promising anticancer activity. (S. Mbugua et al., 2020).
Chemical Synthesis Methods
- Innovative synthesis methods involving methanamine derivatives have been developed, facilitating the production of important organic compounds. (B. Das et al., 2013).
Potential in Drug Development
- Research on bicyclo[1.1.1]pentanes (BCPs), closely related to methanamines, suggests their utility in improving drug-like qualities and their incorporation into drug candidates. (Russell A. Shelp, P. Walsh, 2018).
Antimicrobial Evaluation
- Certain methanamine derivatives have been evaluated for their antibacterial and antifungal activities, indicating their potential in antimicrobial applications. (D. Visagaperumal et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)1-4(2-5)3-8/h4H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVXADKKXYLSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670330 | |
Record name | 1-(3,3-Difluorocyclobutyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159882-59-3 | |
Record name | 1-(3,3-Difluorocyclobutyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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